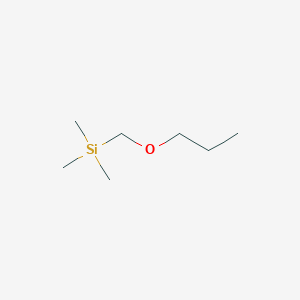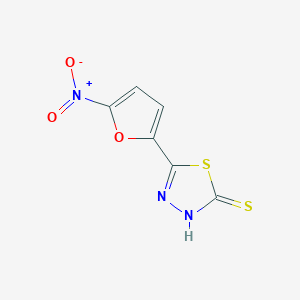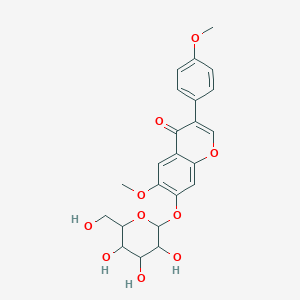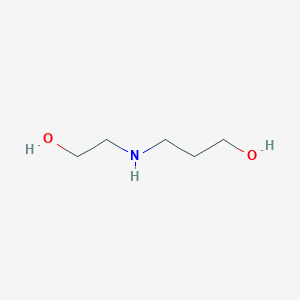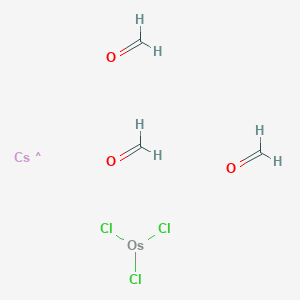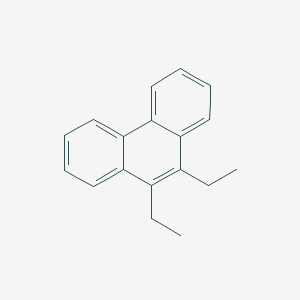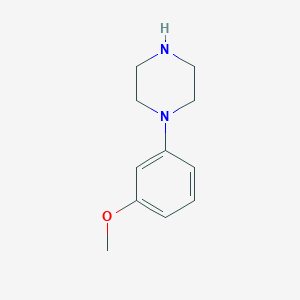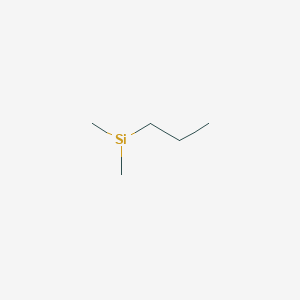
Dimethyl(propyl)silicon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(propyl)silicon, also known as DMP silicone, is a type of silicone polymer that is widely used in scientific research. This compound has gained popularity due to its unique properties, such as high thermal stability, hydrophobicity, and biocompatibility. DMP silicone has been used in various applications, including microfluidics, tissue engineering, and drug delivery systems.
Wirkmechanismus
The mechanism of action of Dimethyl(propyl)silicon silicone is not well understood. However, it is believed that the hydrophobicity of Dimethyl(propyl)silicon silicone plays a significant role in its properties. The hydrophobicity of Dimethyl(propyl)silicon silicone prevents the adhesion of cells and proteins to its surface, making it an excellent material for microfluidic and tissue engineering applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Dimethyl(propyl)silicon silicone are not well studied. However, it has been shown that Dimethyl(propyl)silicon silicone is biocompatible and does not cause any significant adverse effects on cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dimethyl(propyl)silicon silicone in lab experiments are its high thermal stability, hydrophobicity, and biocompatibility. These properties make Dimethyl(propyl)silicon silicone an ideal material for various applications, such as microfluidics, tissue engineering, and drug delivery systems.
The limitations of using Dimethyl(propyl)silicon silicone in lab experiments are its high cost and limited availability. Dimethyl(propyl)silicon silicone is a relatively expensive material, and its synthesis requires specialized equipment and expertise. Additionally, Dimethyl(propyl)silicon silicone is not readily available in the market, and researchers need to synthesize it in-house.
Zukünftige Richtungen
The future directions of Dimethyl(propyl)silicon silicone research are vast and include the development of new applications and the optimization of existing ones. Some of the future directions of Dimethyl(propyl)silicon silicone research include the development of new microfluidic devices for drug screening, the optimization of Dimethyl(propyl)silicon silicone scaffolds for tissue engineering applications, and the development of new drug delivery systems using Dimethyl(propyl)silicon silicone.
Conclusion
In conclusion, Dimethyl(propyl)silicon silicone is a unique material that has gained popularity in scientific research due to its high thermal stability, hydrophobicity, and biocompatibility. Dimethyl(propyl)silicon silicone has been used in various applications, including microfluidics, tissue engineering, and drug delivery systems. The synthesis method of Dimethyl(propyl)silicon silicone is relatively simple, and its properties make it an ideal material for lab experiments. The future directions of Dimethyl(propyl)silicon silicone research are vast and include the development of new applications and the optimization of existing ones.
Synthesemethoden
Dimethyl(propyl)silicon silicone can be synthesized through the reaction of propylmagnesium bromide and dimethyldichlorosilane. The reaction takes place in the presence of a catalyst, such as copper iodide or nickel chloride. The resulting product is a silicone polymer with a propyl group attached to the silicon atom. The synthesis method of Dimethyl(propyl)silicon silicone is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Dimethyl(propyl)silicon silicone has been widely used in scientific research due to its unique properties. One of the main applications of Dimethyl(propyl)silicon silicone is in microfluidics, where it is used as a coating material to prevent the adhesion of cells and proteins to the surface of microchannels. This property makes Dimethyl(propyl)silicon silicone an ideal material for the fabrication of microfluidic devices for cell culture and drug screening.
Dimethyl(propyl)silicon silicone has also been used in tissue engineering, where it is used as a scaffold material for the regeneration of various tissues, such as bone, cartilage, and nerve. The biocompatibility of Dimethyl(propyl)silicon silicone allows for the growth of cells and tissues on its surface, making it an excellent material for tissue engineering applications.
In drug delivery systems, Dimethyl(propyl)silicon silicone has been used as a coating material for the controlled release of drugs. The hydrophobicity of Dimethyl(propyl)silicon silicone allows for the sustained release of drugs over an extended period, making it an ideal material for drug delivery applications.
Eigenschaften
CAS-Nummer |
18143-31-2 |
|---|---|
Produktname |
Dimethyl(propyl)silicon |
Molekularformel |
C5H13Si |
Molekulargewicht |
101.24 g/mol |
InChI |
InChI=1S/C5H13Si/c1-4-5-6(2)3/h4-5H2,1-3H3 |
InChI-Schlüssel |
YRYCXMBFJDGADV-UHFFFAOYSA-N |
SMILES |
CCC[Si](C)C |
Kanonische SMILES |
CCC[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




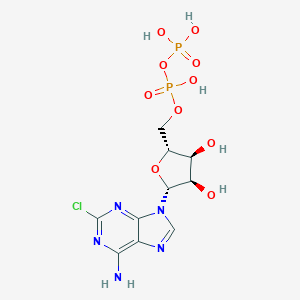
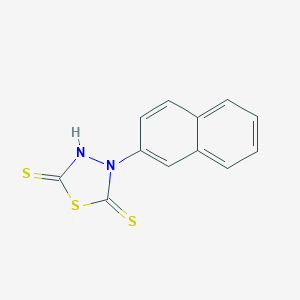
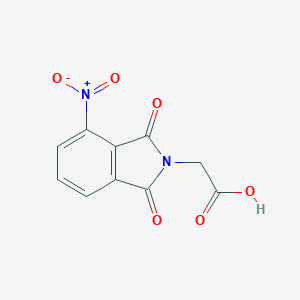
![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)
